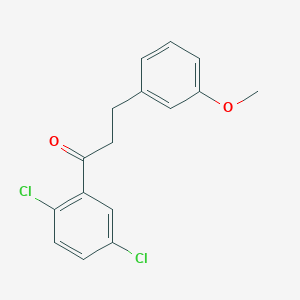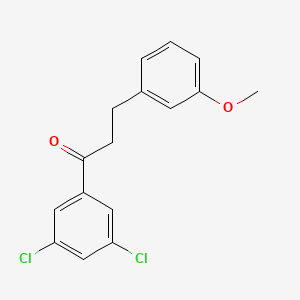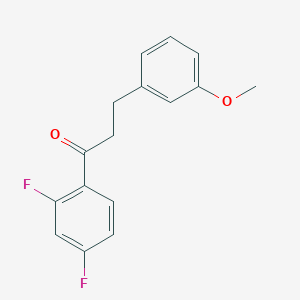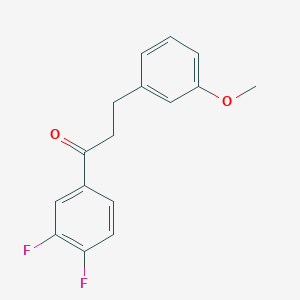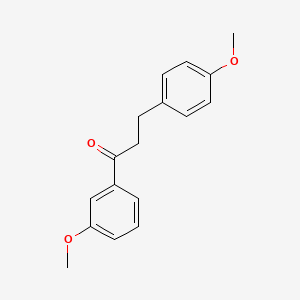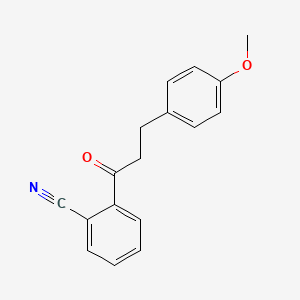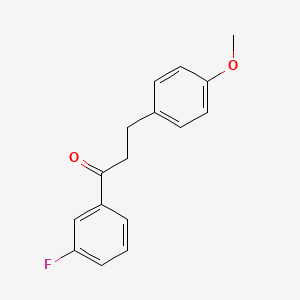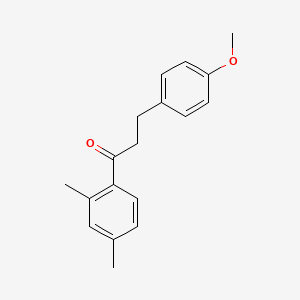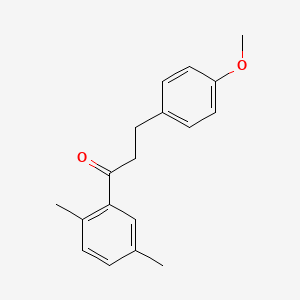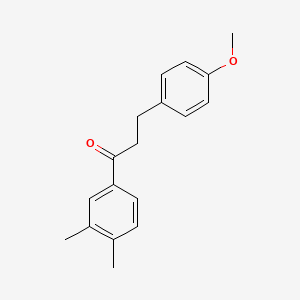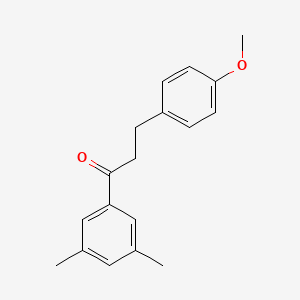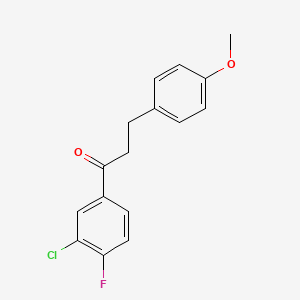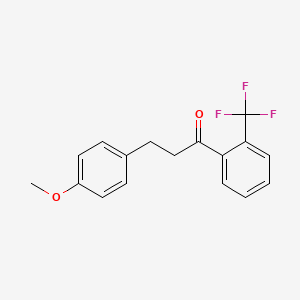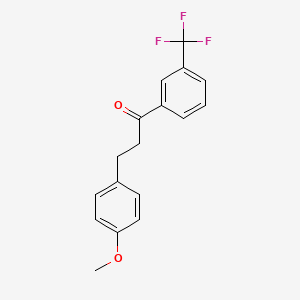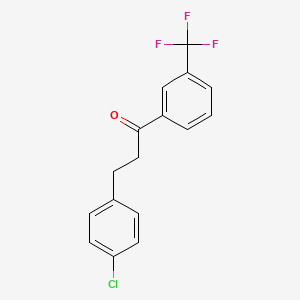
3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone
説明
The compound "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar trifluoromethylated phenyl compounds. For instance, the synthesis of various substituted phenyl compounds with trifluoromethyl groups is a common theme in these papers, which could provide insight into the methods and reactivity of such compounds .
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that can introduce trifluoromethyl groups or chlorophenyl moieties. For example, one paper describes the synthesis of a novel fluorinated aromatic diamine monomer that includes trifluoromethyl groups, which is synthesized by coupling a trifluoroacetophenone derivative with another aromatic compound . Another paper discusses the synthesis of trichloromethylated olefins, which could be related to the synthesis of chlorophenyl compounds . These methods could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone".
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" can be complex, with multiple substituents affecting the overall shape and electronic distribution. For example, the crystal and molecular structure of a difluoro hydroxyiminopropiophenone isomer was determined, showing the influence of substituents on the molecular conformation . This suggests that the molecular structure of "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" would also be influenced by its chlorophenyl and trifluoromethyl groups.
Chemical Reactions Analysis
The chemical reactivity of compounds containing trifluoromethyl groups can be quite distinct due to the electron-withdrawing nature of the trifluoromethyl group. For instance, the synthesis of tetrahydrothiophenes containing a trifluoromethyl group involves [3+2]-cycloaddition reactions, indicating that trifluoromethyl groups can participate in cycloaddition reactions . Additionally, the synthesis of substituted phenoxyacetic acids and their effects on hemoglobin's affinity for oxygen demonstrates the potential biological reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are often characterized by their high stability and reactivity due to the presence of the trifluoromethyl group. For example, fluorinated polyimides derived from a trifluoromethylated diamine exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . This suggests that "3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone" would also have unique physical and chemical properties, potentially including high thermal stability and reactivity in organic synthesis.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Satheeshkumar et al. (2017) focused on the synthesis and spectral analysis of compounds related to 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, which included detailed quantum chemical studies on molecular geometry and chemical reactivity. This research contributes to understanding the synthesis pathways and the physical properties of such compounds (Satheeshkumar et al., 2017).
Optical and Dielectric Properties
- Research by Jang et al. (2007) explored the effects of fluorinated groups on the optical and dielectric properties of polyimide thin films. This study is relevant because it examines the impact of trifluoromethyl groups, similar to those in 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, on the properties of polyimides (Jang et al., 2007).
Material Science and Polymer Research
- Xing et al. (2011) investigated novel polyimide optical materials with different haloid pendants, including trifluoromethyl groups. This research is relevant for its focus on the synthesis and properties of polymers with groups similar to 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, providing insights into the development of advanced materials (Xing et al., 2011).
Nonlinear Optical Properties
- A study by Mostaghni et al. (2022) on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound with a similar structure to 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, explored its high nonlinear optical properties, which are significant for optical device applications (Mostaghni et al., 2022).
Crystallography and Molecular Structure
- Jasinski et al. (2009) conducted a study on the crystal structure of a compound closely related to 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone. This research provides valuable insights into the crystallographic and molecular structural aspects of similar compounds (Jasinski et al., 2009).
将来の方向性
The study of new compounds like “3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone” is crucial for the development of new drugs and materials. Future research could focus on exploring its potential biological activities, as well as optimizing its synthesis and characterizing its physical and chemical properties .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFPOMNAPGTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644488 | |
| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898788-27-7 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



